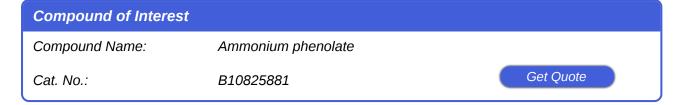


physical and chemical properties of ammonium phenolate

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Ammonium Phenolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium phenolate, the salt formed from the reaction of phenol and ammonia, is a compound with applications in organic synthesis and as an intermediate in the production of various chemicals. This technical guide provides a detailed overview of the known physical and chemical properties of ammonium phenolate. It includes tabulated quantitative data, a plausible experimental protocol for its synthesis, and an exploration of its expected spectroscopic characteristics and chemical reactivity. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide also extrapolates some properties based on the well-understood chemistry of its constituent ions: the ammonium cation and the phenolate anion.

Core Physical and Chemical Properties

Ammonium phenolate is a salt that exists in equilibrium with its constituent acid (phenol) and base (ammonia). Its properties are largely dictated by this equilibrium and the characteristics of the phenolate anion and the ammonium cation.



Structural Information

Property	Value
Chemical Name	Ammonium phenolate
Synonyms	Ammonium phenate, Phenol ammonium salt
CAS Number	5973-17-1
Molecular Formula	C ₆ H ₉ NO
Molecular Weight	111.14 g/mol
Canonical SMILES	C1=CC=C(C=C1)[O-].[NH4+][1]

Physical Properties

Quantitative data on the physical properties of pure, isolated **ammonium phenolate** is sparse in the literature. The following table summarizes the available data. It is worth noting that the compound is reported to be very hygroscopic.

Property	Value
Boiling Point	181.8 °C at 760 mmHg
Flash Point	72.5 °C
Vapor Pressure	0.614 mmHg at 25 °C
Melting Point	Not available
Solubility	
Water	Soluble (forms phenol and ammonia in solution)
Ethanol	Data not available
Methanol	Data not available
Acetone	Data not available
Diethyl Ether	Insoluble (used as a non-solvent for synthesis)
Dichloromethane	Data not available



Acid-Base Properties

The acid-base chemistry of **ammonium phenolate** in solution is governed by the pKa values of phenol and the ammonium ion.

Compound/Ion	рКа
Phenol (C ₆ H ₅ OH)	~10
Ammonium (NH ₄ +)	~9.25

In aqueous solution, an equilibrium will be established between **ammonium phenolate**, phenol, ammonia, the phenolate anion, and the ammonium cation. The relative concentrations of these species will be pH-dependent.

Synthesis of Ammonium Phenolate

While detailed, peer-reviewed laboratory protocols for the synthesis of **ammonium phenolate** are not readily available, a general method can be inferred from historical literature. The most commonly cited approach involves the direct reaction of phenol with ammonia in a non-polar, aprotic solvent in which **ammonium phenolate** is insoluble.

Experimental Protocol: Synthesis from Phenol and Ammonia

Objective: To synthesize **ammonium phenolate** by reacting phenol with ammonia gas in a non-solvent medium.

Materials:

- Phenol (crystalline)
- Anhydrous diethyl ether (or other suitable non-polar, aprotic solvent)
- Ammonia gas, anhydrous
- Schlenk flask or a three-necked round-bottom flask



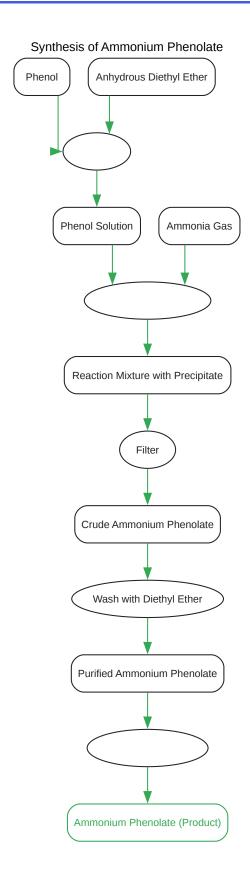
- Gas inlet tube
- Stirring apparatus (magnetic stirrer and stir bar)
- Inert atmosphere (e.g., nitrogen or argon)
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying apparatus (e.g., vacuum desiccator)

Methodology:

- Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a known quantity of crystalline phenol in anhydrous diethyl ether. The concentration should be such that the phenol is fully dissolved.
- Reaction: While stirring the solution at room temperature, bubble anhydrous ammonia gas through the solution via a gas inlet tube.
- Precipitation: As the ammonia gas is introduced, a white precipitate of ammonium
 phenolate will begin to form. Continue bubbling ammonia through the solution until no
 further precipitation is observed.
- Isolation: Once the reaction is complete, stop the flow of ammonia and continue stirring for a short period to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted phenol.
- Drying: Dry the purified ammonium phenolate under vacuum in a desiccator to remove any
 residual solvent. Due to its hygroscopic nature, prolonged exposure to the atmosphere
 should be avoided.

Synthesis Workflow Diagram





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Caption: Workflow for the synthesis of ammonium phenolate.



Spectroscopic Properties

Specific spectroscopic data for **ammonium phenolate** is not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the phenolate and ammonium ions.

Infrared (IR) Spectroscopy

The IR spectrum of **ammonium phenolate** is expected to show a combination of the characteristic absorptions for the phenolate anion and the ammonium cation.

- Ammonium (NH₄+) Vibrations:
 - N-H stretching vibrations are expected in the region of 3300-3000 cm⁻¹. These are typically broad bands.
 - N-H bending vibrations (scissoring) should appear around 1400 cm⁻¹.
- Phenolate (C₆H₅O[−]) Vibrations:
 - Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
 - Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
 - A strong C-O stretching vibration is expected in the range of 1300-1200 cm⁻¹.
 - Out-of-plane C-H bending vibrations will be present in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:
 - Aromatic Protons: The protons on the benzene ring of the phenolate anion would be expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The chemical shifts and coupling patterns will be similar to those of phenol, though slightly shifted due to the negative charge on the oxygen.



 Ammonium Protons: The protons of the ammonium cation are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In protic solvents, these protons may exchange with solvent protons, leading to a very broad signal or no observable signal at all.

13C NMR:

 Aromatic Carbons: The carbon atoms of the phenolate ring would be expected to give signals in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the oxygen (C1) will be the most deshielded. Due to the symmetry of the phenolate ion, four distinct signals are expected for the six aromatic carbons.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **ammonium phenolate** in solution will be dominated by the absorptions of the phenolate anion. Phenolate typically exhibits two main absorption bands in the UV region. One band is expected around 235 nm and a second, broader band around 287 nm. The exact λmax values and molar absorptivities will be solvent-dependent.

Chemical Reactivity

The reactivity of **ammonium phenolate** is dictated by the nucleophilicity of the phenolate anion and the acidic nature of the ammonium cation.

Reactivity of the Phenolate Anion

The phenolate anion is an ambient nucleophile, meaning it can react at two positions: the oxygen atom (O-alkylation/acylation) and the aromatic ring (C-alkylation/acylation), usually at the ortho and para positions. The course of the reaction is often dependent on the reaction conditions, including the solvent and the nature of the electrophile.

- O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides will primarily lead to the formation of phenyl ethers. This reaction is a classic example of the Williamson ether synthesis.
- O-Acylation: Reaction with acyl halides or anhydrides will produce phenyl esters.



- C-Alkylation: Under certain conditions, particularly with soft electrophiles, reaction at the aromatic ring can occur.
- Kolbe-Schmitt Reaction: Reaction with carbon dioxide under pressure and at elevated temperatures can lead to the formation of salicylic acid (ortho-hydroxybenzoic acid).

Reactivity of the Ammonium Cation

The ammonium cation is a weak acid and can act as a proton donor. In the presence of a strong base, it will be deprotonated to ammonia.

Thermal Decomposition

Ammonium salts, upon heating, tend to decompose into their constituent acid and base. Therefore, it is expected that **ammonium phenolate** will decompose upon heating to yield phenol and ammonia gas. The exact decomposition temperature and the potential for further side reactions are not well-documented.

Safety and Handling

Hazard Statements:

- Toxic if swallowed.
- · Harmful in contact with skin.

Precautionary Statements:

- Wash hands thoroughly after handling.
- Do not eat, drink or smoke when using this product.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
- IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.



- Take off contaminated clothing and wash it before reuse.
- Store locked up.
- Dispose of contents/container in accordance with local/regional/national/international regulations.

Ammonium phenolate is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

Ammonium phenolate is a simple ionic compound with properties and reactivity that are largely predictable from the well-established chemistry of the ammonium and phenolate ions. While a comprehensive set of experimentally determined quantitative data is not readily available in the public domain, this guide provides a solid foundation for its synthesis, handling, and potential applications in chemical research and development. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.

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References

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